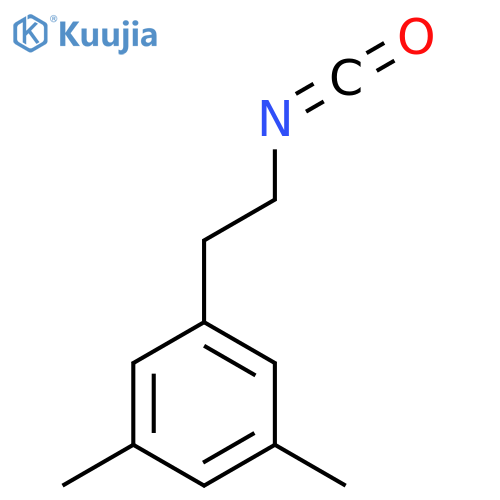Cas no 2649071-87-2 (1-(2-isocyanatoethyl)-3,5-dimethylbenzene)

2649071-87-2 structure
商品名:1-(2-isocyanatoethyl)-3,5-dimethylbenzene
1-(2-isocyanatoethyl)-3,5-dimethylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-(2-isocyanatoethyl)-3,5-dimethylbenzene
- EN300-1821300
- 2649071-87-2
-
- インチ: 1S/C11H13NO/c1-9-5-10(2)7-11(6-9)3-4-12-8-13/h5-7H,3-4H2,1-2H3
- InChIKey: JKDAYPALVURPAU-UHFFFAOYSA-N
- ほほえんだ: O=C=NCCC1C=C(C)C=C(C)C=1
計算された属性
- せいみつぶんしりょう: 175.099714038g/mol
- どういたいしつりょう: 175.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 29.4Ų
1-(2-isocyanatoethyl)-3,5-dimethylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1821300-1.0g |
1-(2-isocyanatoethyl)-3,5-dimethylbenzene |
2649071-87-2 | 1g |
$914.0 | 2023-06-03 | ||
| Enamine | EN300-1821300-0.1g |
1-(2-isocyanatoethyl)-3,5-dimethylbenzene |
2649071-87-2 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1821300-10.0g |
1-(2-isocyanatoethyl)-3,5-dimethylbenzene |
2649071-87-2 | 10g |
$3929.0 | 2023-06-03 | ||
| Enamine | EN300-1821300-0.5g |
1-(2-isocyanatoethyl)-3,5-dimethylbenzene |
2649071-87-2 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1821300-5g |
1-(2-isocyanatoethyl)-3,5-dimethylbenzene |
2649071-87-2 | 5g |
$2443.0 | 2023-09-19 | ||
| Enamine | EN300-1821300-10g |
1-(2-isocyanatoethyl)-3,5-dimethylbenzene |
2649071-87-2 | 10g |
$3622.0 | 2023-09-19 | ||
| Enamine | EN300-1821300-0.05g |
1-(2-isocyanatoethyl)-3,5-dimethylbenzene |
2649071-87-2 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1821300-5.0g |
1-(2-isocyanatoethyl)-3,5-dimethylbenzene |
2649071-87-2 | 5g |
$2650.0 | 2023-06-03 | ||
| Enamine | EN300-1821300-0.25g |
1-(2-isocyanatoethyl)-3,5-dimethylbenzene |
2649071-87-2 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1821300-2.5g |
1-(2-isocyanatoethyl)-3,5-dimethylbenzene |
2649071-87-2 | 2.5g |
$1650.0 | 2023-09-19 |
1-(2-isocyanatoethyl)-3,5-dimethylbenzene 関連文献
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
2649071-87-2 (1-(2-isocyanatoethyl)-3,5-dimethylbenzene) 関連製品
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
